Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
CAS No.: 59748-34-4
Cat. No.: VC18444687
Molecular Formula: C28H32O2
Molecular Weight: 400.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59748-34-4 |
|---|---|
| Molecular Formula | C28H32O2 |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | [4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
| Standard InChI | InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3 |
| Standard InChI Key | MYVSMQJGGRPENO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central biphenyl core substituted with a 4-butylbenzoate group at one aromatic ring and a 4-pentylphenyl group at the other. The IUPAC name, [4-(4-pentylphenyl)phenyl] 4-butylbenzoate, reflects this arrangement . The extended alkyl chains (butyl and pentyl) contribute significantly to its hydrophobicity, while the ester linkage introduces polarity to an otherwise nonpolar framework.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 59748-34-4 |
| Molecular Formula | |
| Molecular Weight | 400.6 g/mol |
| IUPAC Name | [4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
| PubChem CID | 108827 |
| DSSTox Substance ID | DTXSID8069357 |
Spectral and Physical Characteristics
The compound’s infrared (IR) spectrum would likely show characteristic ester carbonyl () stretching vibrations near 1720 cm and aromatic bending modes between 700–900 cm. Nuclear magnetic resonance (NMR) spectra would resolve distinct proton environments:
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Aromatic protons: Downfield shifts ( ppm) due to electron-withdrawing ester groups.
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Alkyl chains: Upfield methylene ( ppm) and terminal methyl ( ppm) signals .
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit synthesis protocol for this compound is documented, analogous benzoic acid esters are typically synthesized via Friedel-Crafts acylation or esterification reactions. For example, biphenyl derivatives are often alkylated using tert-butyl groups in the presence of Lewis acids like , as demonstrated in the synthesis of 4,4’-di-tert-butylbiphenyl . A plausible route for this compound could involve:
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Friedel-Crafts alkylation of biphenyl with 1-bromopentane to install the pentyl group.
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Esterification of 4-butylbenzoic acid with the hydroxylated biphenyl intermediate .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with the following conditions achieves effective separation:
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Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid.
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Column: C18 stationary phase (5 µm, 250 × 4.6 mm).
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 254 nm.
For mass spectrometry (MS) compatibility, phosphoric acid may be substituted with 0.1% formic acid to enhance ionization efficiency.
| Compound | |
|---|---|
| 4-Butylbenzoic acid methyl ester | 3.45 |
| 4-Pentylbiphenyl-4-yl benzoate | 6.89 |
| This compound | 8.63 |
Challenges and Future Directions
Synthetic Optimization
Current limitations include low yields in multi-step syntheses and purification challenges due to the compound’s hydrophobicity. Advances in flow chemistry or microwave-assisted synthesis could mitigate these issues .
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